

# What are the chemical properties of 2-(trifluoromethyl)-4H-pyran-4-one?

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## Compound of Interest

Compound Name: 2-(trifluoromethyl)-4H-pyran-4-one

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An In-Depth Technical Guide to the Chemical Properties of **2-(Trifluoromethyl)-4H-pyran-4-one**

## Executive Summary

**2-(Trifluoromethyl)-4H-pyran-4-one** is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The incorporation of a trifluoromethyl (CF<sub>3</sub>) group onto the 4-pyrone scaffold dramatically alters its electronic properties, enhancing its utility as a versatile building block for novel fluorinated molecules. The potent electron-withdrawing nature of the CF<sub>3</sub> group activates the pyran ring, rendering it susceptible to a range of chemical transformations including nucleophilic additions and cycloaddition reactions. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, synthesis, and characteristic reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

## Introduction: The Strategic Value of Fluorination in Pyrone Scaffolds

The 4H-pyran-4-one core is a privileged scaffold present in numerous natural products and pharmacologically active molecules, known to exhibit a wide array of biological activities including antibacterial, antifungal, and anti-inflammatory properties.<sup>[1][2][3]</sup> In modern drug design, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF<sub>3</sub>) group, is a well-established strategy to enhance a molecule's therapeutic potential.<sup>[4][5]</sup> The

CF3 group can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate binding affinity to target proteins through unique electrostatic interactions.<sup>[6][7]</sup>

This guide focuses on **2-(trifluoromethyl)-4H-pyran-4-one**, a molecule where the powerful inductive effect of the CF3 group converges with the inherent reactivity of the 4-pyrone system. We will explore how this single substituent dictates the compound's chemical behavior and unlocks its potential as a key intermediate in the synthesis of complex, high-value fluorinated compounds.

## Physicochemical and Spectroscopic Profile

The fundamental properties of **2-(trifluoromethyl)-4H-pyran-4-one** are summarized below. These characteristics are essential for its handling, purification, and characterization.

### Physical and Chemical Properties

| Property          | Value   | Source(s)           |
|-------------------|---|---------------------|
| CAS Number        | 204516-31-4   | <sup>[8][9]</sup>   |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> F <sub>3</sub> O <sub>2</sub> | <sup>[9][10]</sup>  |
| Molecular Weight  | 164.08 g/mol  | <sup>[9][10]</sup>  |
| Melting Point     | 21 °C   | <sup>[10][11]</sup> |
| Boiling Point     | ~154 °C   | <sup>[10][11]</sup> |
| Density           | 1.469 g/cm <sup>3</sup>                                     | <sup>[10]</sup>     |

### Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The electron-withdrawing CF3 group exerts a significant influence on the chemical shifts of adjacent nuclei.

- <sup>1</sup>H NMR: The proton spectrum is expected to be simple, showing three distinct signals for the vinyl protons on the pyran ring. The proton at C-3 will likely appear as a doublet, coupled to the proton at C-5. The proton at C-6 will be significantly deshielded due to the adjacent

oxygen and the inductive effect of the CF<sub>3</sub> group, appearing as a doublet. The proton at C-5 will appear as a doublet of doublets.

- <sup>13</sup>C NMR: The carbonyl carbon (C-4) will be readily identifiable in the downfield region (~180 ppm). The carbon bearing the CF<sub>3</sub> group (C-2) will appear as a quartet due to coupling with the three fluorine atoms. The remaining vinyl carbons (C-3, C-5, C-6) will appear in the olefinic region.
- <sup>19</sup>F NMR: A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This signal will be in the characteristic region for a CF<sub>3</sub> group attached to an sp<sup>2</sup> carbon.
- Infrared (IR) Spectroscopy: Key vibrational modes will include a strong absorption band for the C=O stretch of the conjugated ketone (~1680-1650 cm<sup>-1</sup>), C=C stretching bands (~1640 cm<sup>-1</sup>), and strong C-F stretching bands (~1350-1100 cm<sup>-1</sup>).[\[12\]](#)[\[13\]](#)
- Mass Spectrometry (MS): Electron ionization MS will show a prominent molecular ion peak (M<sup>+</sup>) at m/z = 164.[\[14\]](#) Characteristic fragmentation patterns would likely involve the loss of CO, CF<sub>3</sub>, or other small fragments.

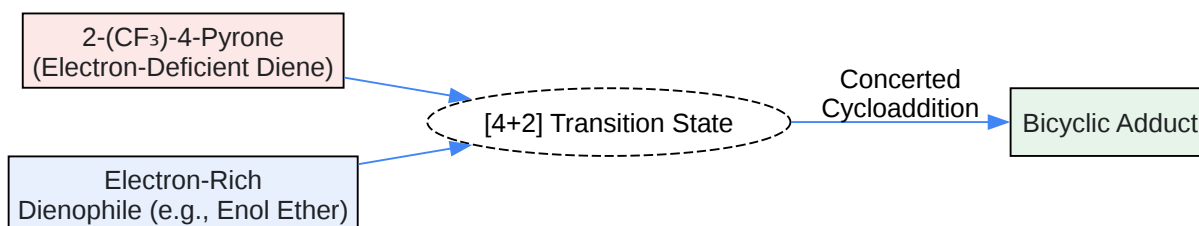
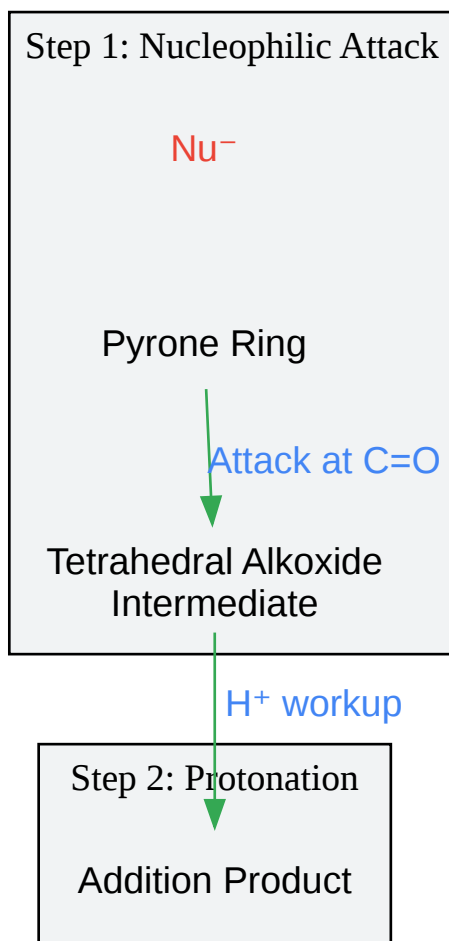
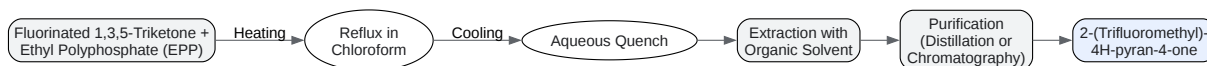
## Synthesis and Purification

The synthesis of fluorinated pyrones often involves the cyclization of a fluorinated precursor. A general and robust method involves the acid-catalyzed cyclization of a polyfluorinated 1,3,5-triketone.

## General Synthetic Protocol

A plausible synthetic route involves the reaction of a β-ketothioamide with a β-CF<sub>3</sub>-1,3-enyne, which undergoes a tandem cyclization to yield the 4H-pyran ring system.[\[15\]](#)[\[16\]](#) Another established method is the dehydration and cyclization of fluorinated 1,3,5-triketones using a strong dehydrating agent like ethyl polyphosphate.[\[12\]](#)

Workflow: Synthesis via Triketone Cyclization



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